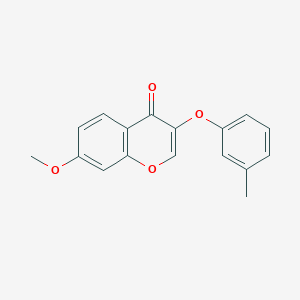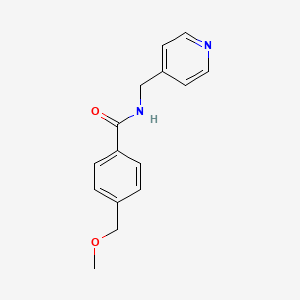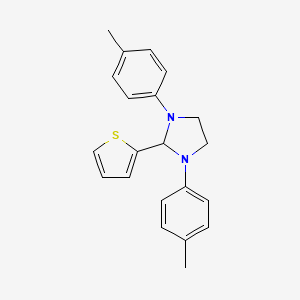![molecular formula C17H11ClO5 B5613212 {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5613212.png)
{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 4-chlorophenyl group and an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4H-chromen-4-one and 4-chlorobenzoyl chloride.
O-Acylation Reaction: The 7-hydroxy-4H-chromen-4-one undergoes an O-acylation reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Hydrolysis and Esterification: The resulting product is then hydrolyzed and esterified with chloroacetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of chroman-4-one derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other biological processes.
相似化合物的比较
Similar Compounds
- [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid : Similar structure but contains a thiazolidinone ring instead of a chromen-4-one core.
- (4-chlorophenyl)(4-hydroxyphenyl)methanone : Contains a similar 4-chlorophenyl group but lacks the chromen-4-one structure.
Uniqueness
{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c18-11-3-1-10(2-4-11)14-8-23-15-7-12(22-9-16(19)20)5-6-13(15)17(14)21/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJLLWWPIVQSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,3,5,7-tetramethyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5613134.png)
![3-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5613138.png)
![6-{[2-(benzylthio)-6-methyl-4-pyrimidinyl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5613145.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B5613159.png)
![N-cyclopropyl-3-[5-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5613167.png)
![N-CYCLOPENTYL-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B5613171.png)
![2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5613175.png)

![1-(1-benzothien-5-ylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5613181.png)
![tert-butyl 3-[4-(1-pyrrolidinyl)-1-piperidinyl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5613195.png)



